5,7-Dichlorokynurenic acid monohydrate
Overview
Description
5,7-Dichlorokynurenic acid (5,7-DCKA) is a derivative of kynurenic acid and an NMDA receptor antagonist . It selectively inhibits glycine- over kainate-induced NMDA currents at 15 μM in Xenopus oocytes expressing rat NMDA receptors . It is a very potent, water-soluble antagonist of the NMDA receptors complex acting at the strychnine-insensitive glycine binding site .
Molecular Structure Analysis
The molecular formula of 5,7-Dichlorokynurenic acid monohydrate is C10H7Cl2NO4 . The molecular weight is 276.07 g/mol . The structure includes a quinoline ring substituted by a carboxyl group .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3, a boiling point of 428.3±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . The molar refractivity is 57.4±0.3 cm3 .Scientific Research Applications
Structure and Hydrogen-Bonding Network : 5,7-Dichlorokynurenic acid hydrate has been structurally analyzed, revealing it exists as a keto tautomer and participates in a hydrogen-bonding network, forming a three-dimensional array without forming carboxylic acid dimers (Kubicki, Bassyouni, & Codding, 1997).
Potent Antagonist at NMDA Receptor : It is one of the most potent excitatory amino acid receptor antagonists, binding to a strychnine-insensitive glycine binding site on the NMDA receptor complex, and can antagonize several NMDA receptor-mediated biochemical and electrophysiological responses (Baron et al., 1990).
Structure-Activity Relationships of Derivatives : Derivatives of 5,7-Dichlorokynurenic acid have been evaluated as antagonists of the glycine site on the NMDA receptor complex, showing reduced affinity relative to the parent compound (Smith, Mcquaid, Calligaro, & O'malley, 1993).
Anticonvulsant Activity of Derivatives : 4-urea-5,7-dichlorokynurenic acid derivatives demonstrate anticonvulsant activity, highlighting the therapeutic potential of this class of chemicals (Nichols & Yielding, 1998).
Radioligand Binding Studies : [3H]5,7-Dichlorokynurenic acid has been used to study antagonist binding to the glycine recognition site, showing high affinity and saturation in rat brain membranes (Baron et al., 1991).
Brain Uptake and Conversion : Studies have investigated the facilitated brain uptake and conversion of 5,7-dichlorokynurenic acid precursors, showing potential for therapeutic delivery to the brain (Hokari, Wu, Schwarcz, & Smith, 1996).
Strychnine-Insensitive Glycine Receptors in Human Brain : [3H]5,7 Dichlorokynurenic acid has been used to identify strychnine-insensitive glycine receptors in the human brain, providing insights into NMDA-mediated channel activity (Wamsley, Sofia, Faull, Ary, Narang, & Mccabe, 1994).
Safety And Hazards
properties
IUPAC Name |
5,7-dichloro-4-oxo-1H-quinoline-2-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3.H2O/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14;/h1-3H,(H,13,14)(H,15,16);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
READYYZXDSXRQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635823 | |
Record name | 5,7-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichlorokynurenic acid monohydrate | |
CAS RN |
190908-40-8 | |
Record name | 5,7-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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